4-(2,2-Difluoroethoxy)acetophenone
Description
4-(2,2-Difluoroethoxy)acetophenone is a fluorinated aromatic ketone characterized by a para-substituted acetophenone core (C₆H₅-C(O)-CH₃) modified with a 2,2-difluoroethoxy (-OCH₂CF₂) group at the 4-position of the benzene ring. The incorporation of fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
QEPTZYTZSSOSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)acetophenone typically involves the reaction of 4-hydroxyacetophenone with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the etherification process. The general reaction scheme is as follows:
4-Hydroxyacetophenone+2,2-DifluoroethanolK2CO3,Reflux4-(2,2-Difluoroethoxy)acetophenone
Industrial Production Methods
Industrial production methods for 4-(2,2-Difluoroethoxy)acetophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 4-(2,2-difluoroethoxy)phenylethanol.
Substitution: Formation of halogenated or nitrated derivatives of 4-(2,2-difluoroethoxy)acetophenone.
Scientific Research Applications
4-(2,2-Difluoroethoxy)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key parameters of 4-(2,2-Difluoroethoxy)acetophenone with structurally related acetophenone derivatives:
Key Observations
Fluorine Substitution Effects: The 2,2-difluoroethoxy group (-OCH₂CF₂) balances electronegativity and steric bulk, differing from the smaller -OCF₃ group (higher fluorine content) in 4-(Trifluoromethoxy)acetophenone. This impacts reactivity and solubility .
Synthetic Pathways: Fluorinated acetophenones are commonly synthesized via Hoesch reactions (e.g., fluorophenylacetonitrile condensation) or Friedel-Crafts acylation (e.g., trifluoromethoxy derivatives) . The 2,2-difluoroethoxy group may be introduced via nucleophilic substitution of a hydroxylated precursor or direct fluorination of an ethoxy intermediate .
Physical Properties: Melting points vary significantly with substituents. For example, 4-Fluoro-2-hydroxyacetophenone melts at 210–215°C due to intermolecular hydrogen bonding, while halogenated derivatives like 2-(4-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone exhibit higher melting points (192°C) .
Applications: Fluorinated acetophenones serve as intermediates in drug synthesis. For instance, 4-(Trifluoromethoxy)acetophenone is used in agrochemicals, while hydroxyacetophenones (e.g., compound 1 from ) are bioactive natural products .
Biological Activity
4-(2,2-Difluoroethoxy)acetophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of 4-(2,2-Difluoroethoxy)acetophenone can be represented as follows:
- Molecular Formula : C10H10F2O2
- Molecular Weight : 216.18 g/mol
The presence of the difluoroethoxy group is significant as it may influence the compound's lipophilicity and overall biological activity.
Antimicrobial Activity
Research indicates that 4-(2,2-Difluoroethoxy)acetophenone exhibits notable antimicrobial properties. A study focused on various acetophenones found that derivatives with similar structures were effective against biofilm-forming marine microorganisms, including bacteria and fungi. The compound demonstrated significant inhibition of the settlement of mussel larvae and growth inhibition of the bacterium Roseobacter litoralis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Organism Tested | Inhibition (%) | Reference |
|---|---|---|---|
| 4-(2,2-Difluoroethoxy)acetophenone | Roseobacter litoralis | Significant | |
| Acetophenone 7a | Navicula sp. | EC50 = 26.73 µM | |
| Acetophenone 6a | M. galloprovincialis | High |
Antioxidant Activity
The antioxidant potential of 4-(2,2-Difluoroethoxy)acetophenone has also been evaluated. Derivatives of acetophenones were screened for their ability to scavenge DPPH radicals, a common assay for assessing antioxidant activity. The results indicated that certain derivatives showed antioxidant activity comparable to or exceeding that of ascorbic acid, suggesting that modifications in the acetophenone structure can enhance this property .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 4-(2,2-Difluoroethoxy)acetophenone | TBD | |
| Ascorbic Acid | 58.2 |
Anticancer Activity
The anticancer effects of compounds related to 4-(2,2-Difluoroethoxy)acetophenone have been investigated in vitro against human cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. The findings suggest that these compounds exhibit cytotoxic effects, with varying degrees depending on the specific structural modifications made to the acetophenone scaffold .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(2,2-Difluoroethoxy)acetophenone | U-87 | TBD | |
| Related Derivative | MDA-MB-231 | Higher than U-87 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that 4-(2,2-Difluoroethoxy)acetophenone was effective against biofilm-forming bacteria and showed lower toxicity to non-target species compared to traditional biocides .
- Antioxidant Screening : In comparative studies using DPPH radical scavenging assays, several derivatives demonstrated superior antioxidant capabilities relative to ascorbic acid, indicating potential applications in health supplements or pharmaceuticals .
- Cytotoxicity Profiles : The cytotoxic effects observed in cancer cell lines suggest that further exploration into structure-activity relationships could yield promising therapeutic agents for cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
